9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Catalog No.
S911198
CAS No.
1621019-96-2
M.F
C28H24BF4N
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborat...

CAS Number

1621019-96-2

Product Name

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

IUPAC Name

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate

Molecular Formula

C28H24BF4N

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1

InChI Key

LGNMSOXRNBFBGX-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate (CAS 1621019-96-2) is a metal-free organic photoredox catalyst. Featuring an acridinium core sterically shielded by a 9-mesityl group and electronically tuned by an N-phenyl substitution, this compound absorbs in the visible region (λmax ~450 nm) to access a highly reactive excited state. For procurement and process chemistry, it serves as a sustainable, cost-effective alternative to precious-metal photocatalysts such as iridium or ruthenium complexes. Its primary industrial and laboratory value lies in its ability to drive single-electron transfer (SET) oxidations—such as the activation of unfunctionalized arenes and cyclobutanols—while maintaining strict metal-free conditions required for pharmaceutical intermediate synthesis [1].

Substituting 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate with generic transition-metal catalysts or earlier-generation acridinium salts compromises both reaction scope and process safety. Standard ruthenium or iridium polypyridyl complexes lack the thermodynamic driving force required to oxidize electron-deficient or unactivated substrates, leading to reaction failure in direct C-H functionalization workflows [1]. Conversely, while the classic N-methyl acridinium (Fukuzumi) catalyst offers comparable oxidizing power, it is significantly more prone to self-decomposition under continuous irradiation, reducing turnover numbers and reproducibility in scaled-up processes [2]. Furthermore, substituting the tetrafluoroborate salt with a perchlorate equivalent introduces severe shock and thermal explosion hazards, rendering perchlorate analogs unviable for bulk procurement and continuous-flow manufacturing [3].

Excited-State Oxidizing Power vs. Transition Metal Photocatalysts

In photoredox applications requiring the activation of stable bonds, 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate provides a distinct thermodynamic advantage over standard metal complexes. The excited state of the acridinium core exhibits a reduction potential exceeding +2.0 V vs SCE, whereas benchmark ruthenium and iridium polypyridyl complexes typically operate in the +1.0 to +1.5 V vs SCE range [1]. This >0.5 V difference in oxidizing power allows the acridinium catalyst to strip electrons from unactivated arenes and cyclobutanols that remain inert to Ir/Ru-based systems [2].

Evidence DimensionExcited-state reduction potential (E1/2red*)
Target Compound Data> +2.0 V vs SCE
Comparator Or BaselineRu/Ir polypyridyl complexes (+1.0 to +1.5 V vs SCE)
Quantified Difference>0.5 V higher oxidizing power
ConditionsElectrochemical measurement in polar aprotic solvent (e.g., acetonitrile)

Enables the direct oxidation of stable substrates, expanding the scope of accessible feedstocks without requiring expensive precious metals.

Catalyst Longevity and Stability vs. N-Methyl Acridinium Analogs

The substitution of a phenyl group at the 10-position (N-phenyl) alters the degradation kinetics compared to the classic N-methyl acridinium (Fukuzumi) catalyst. The N-phenyl moiety attenuates the highly positive redox potential slightly and provides additional steric and electronic stabilization, which reduces the rate of catalyst self-decomposition during continuous visible-light irradiation [1]. While N-methyl variants often suffer from rapid bleaching and require higher catalyst loadings to compensate for degradation, the N-phenyl derivative maintains its structural integrity longer, supporting higher turnover numbers and reproducible yields in extended reaction cycles [2].

Evidence DimensionResistance to self-decomposition under irradiation
Target Compound Data9-Mesityl-10-phenylacridinium (High stability, extended lifetime)
Comparator Or Baseline9-Mesityl-10-methylacridinium (Prone to rapid photodegradation)
Quantified DifferenceSignificantly extended catalytic lifetime and higher turnover numbers
ConditionsContinuous visible-light irradiation in photoredox cycles

Reduces the required catalyst loading and prevents mid-batch failure, directly lowering the cost per reaction in scaled-up syntheses.

Scale-Up Safety and Handling vs. Perchlorate Salts

For industrial procurement and process scale-up, the choice of counterion is as critical as the catalytic core. While 9-mesityl-10-phenylacridinium is sometimes synthesized as a perchlorate (ClO4-) salt, perchlorates are severe explosion hazards under thermal stress or friction [1]. The tetrafluoroborate (BF4-) salt eliminates this explosive risk while maintaining identical solubility profiles in standard photoredox solvents like acetonitrile and dichloromethane . This substitution allows the catalyst to be safely stored in bulk, transported without hazardous materials surcharges, and deployed in high-throughput or continuous-flow reactors without requiring specialized blast-proof infrastructure.

Evidence DimensionThermal and shock stability (Explosion hazard)
Target Compound DataTetrafluoroborate salt (Non-explosive, stable)
Comparator Or BaselinePerchlorate salt (High shock/thermal explosion risk)
Quantified DifferenceElimination of explosive hazard with retained solubility
ConditionsBulk storage, handling, and continuous-flow manufacturing

Removes a critical safety barrier to industrial scale-up, allowing standard chemical manufacturing facilities to adopt the catalyst.

Metal-Free Late-Stage Functionalization

Where trace heavy-metal contamination must be strictly avoided (e.g., in active pharmaceutical ingredient manufacturing), this organic catalyst replaces Ir/Ru complexes, eliminating the need for costly downstream metal-scavenging steps [1].

Direct C-H Cyanation and Amination of Unactivated Arenes

Due to its >+2.0 V excited-state redox potential, this compound is a highly effective reagent for generating reactive arene radical cations from unfunctionalized benzenes, enabling direct C-N and C-C bond formation without pre-functionalization or directing groups [2].

Continuous-Flow Photoredox Manufacturing

The enhanced photostability of the N-phenyl core combined with the non-explosive nature of the tetrafluoroborate counterion makes this specific salt structurally suited for integration into visible-light continuous-flow reactors, ensuring consistent irradiation and safe scale-up .

Dates

Last modified: 08-16-2023
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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